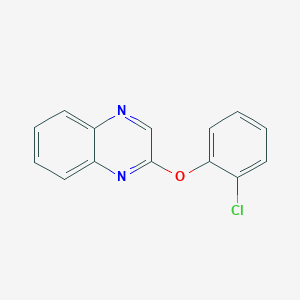
2-(2-Clorofenoxi)quinoxalina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenoxy)quinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring
Aplicaciones Científicas De Investigación
2-(2-Chlorophenoxy)quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes, fluorescent materials, and optoelectronic devices
Mecanismo De Acción
Target of Action
Quinoxaline derivatives, such as 2-(2-Chlorophenoxy)quinoxaline, have been found to interact with various targets, receptors, or microorganisms Quinoxaline derivatives have been reported to have a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a dual mode of action, involving nucleophilic addition and host–guest type complex formation . This suggests that 2-(2-Chlorophenoxy)quinoxaline may interact with its targets in a similar manner.
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways, including oxidative phosphorylation, unfolded protein response, proteasome pathway, pi3k/akt/mtor signaling, spliceasome, and dna repair . It’s plausible that 2-(2-Chlorophenoxy)quinoxaline may affect similar pathways.
Pharmacokinetics
Quinoxaline derivatives have been reported to have good binding patterns against prospective molecular targets, suggesting they may have favorable adme properties .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects . This suggests that 2-(2-Chlorophenoxy)quinoxaline may have similar effects.
Action Environment
The synthesis of quinoxaline derivatives has been reported to involve green chemistry principles , suggesting that environmental factors may play a role in the synthesis and action of 2-(2-Chlorophenoxy)quinoxaline.
Análisis Bioquímico
Biochemical Properties
These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .
Cellular Effects
Quinoxalines have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects . These effects are likely due to the interactions of quinoxalines with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxalines have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinoxalines have been found to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Quinoxalines have been found to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Quinoxalines have been found to interact with various enzymes and cofactors, and they can influence metabolic flux or metabolite levels .
Transport and Distribution
Quinoxalines have been found to interact with various transporters and binding proteins, and they can influence their localization or accumulation .
Subcellular Localization
Quinoxalines have been found to localize in various subcellular compartments, and their activity or function can be influenced by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenoxy)quinoxaline typically involves the condensation of 2-chlorophenol with quinoxaline derivatives. One common method includes the reaction of 2-chlorophenol with 2-chloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(2-Chlorophenoxy)quinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Chlorophenoxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxalines with different functional groups.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, which lacks the 2-chlorophenoxy group.
Quinazoline: Another heterocyclic compound with a similar structure but different nitrogen atom positioning.
Phthalazine: A compound with a benzene ring fused to a pyridazine ring.
Cinnoline: A compound with a benzene ring fused to a pyridazine ring but with different nitrogen atom positioning
Uniqueness: 2-(2-Chlorophenoxy)quinoxaline is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-5-1-4-8-13(10)18-14-9-16-11-6-2-3-7-12(11)17-14/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCKHELLSLDRAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
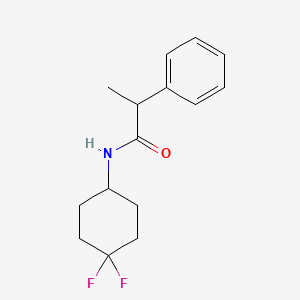
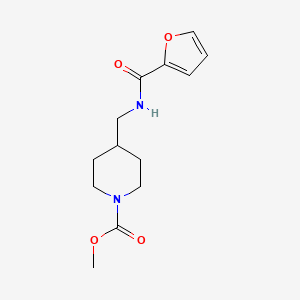
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)

![exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2358482.png)
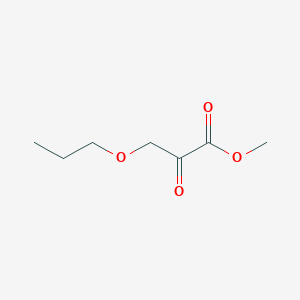

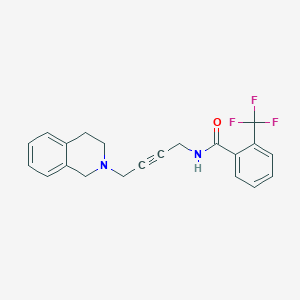

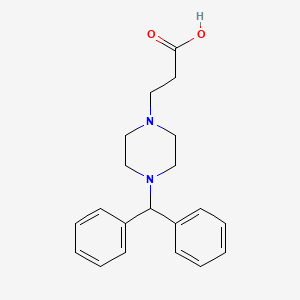
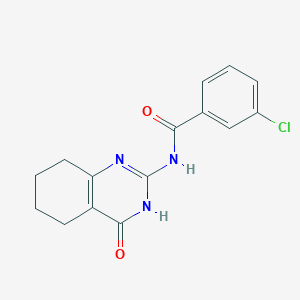
![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2358495.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)

